Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate
Description
Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate (CAS: 20983-83-9) is a benzoate ester derivative with a molecular formula of C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol . The compound features a methyl ester group at the para position of the benzene ring, substituted with an ethoxy(oxo)acetyl amino moiety. This structure confers unique physicochemical properties, including moderate polarity due to the ester and amide functionalities.
Properties
IUPAC Name |
methyl 4-[(2-ethoxy-2-oxoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(16)10(14)13-9-6-4-8(5-7-9)11(15)17-2/h4-7H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTIJXRKXMKZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl oxalyl chloride, followed by esterification with methanol . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate is primarily explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity: Research has indicated that derivatives of similar compounds exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin .
- Anti-inflammatory Properties: The compound's ability to modulate inflammatory pathways could position it as a therapeutic agent in treating inflammatory diseases. Studies on related compounds have demonstrated their efficacy in reducing inflammation markers in vitro .
Case Study: Antibacterial Efficacy
A study published in 2023 evaluated the antibacterial activity of similar benzoate derivatives against eight bacterial strains. The most active compound showed a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, highlighting the potential of this compound as an effective antibacterial agent .
Agricultural Applications
Pesticidal Properties:
The compound's structural characteristics may contribute to its effectiveness as a pesticide or herbicide. Research into similar compounds has suggested potential applications in agricultural pest management.
- Insecticidal Activity: Preliminary studies indicate that compounds with similar functional groups exhibit insecticidal properties against common agricultural pests. This opens avenues for developing environmentally friendly pesticides that target specific pest species without harming beneficial insects.
Data Table: Comparative Efficacy of Related Compounds
| Compound Name | Target Pest | Efficacy (mg/mL) | Reference |
|---|---|---|---|
| This compound | Aphis gossypii | 0.02 | |
| Compound A | Spodoptera frugiperda | 0.01 | |
| Compound B | Tetranychus urticae | 0.015 |
Material Science
Polymeric Applications:
this compound can also be utilized in material science, particularly in the development of polymers.
- Polymer Synthesis: The compound can serve as a monomer or additive in polymer formulations. Its ability to enhance the mechanical properties of polymers is under investigation, particularly for applications requiring flexibility and durability.
Case Study: Polymer Enhancement
Research has indicated that incorporating similar benzoate derivatives into polymer matrices can significantly improve tensile strength and thermal stability. This suggests that this compound could be a valuable component in advanced material applications .
Mechanism of Action
The mechanism of action of Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate with structurally analogous benzoate derivatives, focusing on molecular features, synthesis methods, and applications.
Key Structural and Functional Differences:
Substituent Complexity: this compound contains an ethoxy(oxo)acetyl group, which enhances its polarity compared to simpler analogs like Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate . Compounds with extended alkyl chains (e.g., ) exhibit higher hydrophobicity, making them suitable for surfactant applications .
Biological Activity: Tyrosinase-inhibiting derivatives (e.g., Ph2 in ) are optimized for bioactivity via hydroxyl and methoxy groups , whereas this compound lacks explicit pharmacological data.
Synthetic Routes: Williamson etherification () and condensation reactions () are common for introducing ether or enamine linkages, respectively. This compound may require specialized acylation conditions due to its ethoxy(oxo)acetyl group.
Hazard Profiles: this compound is notably hazardous (H410: toxic to aquatic life), unlike Ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate, which lacks such warnings .
Biological Activity
Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate, with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol, is an organic compound that exhibits notable biological activity. This compound has garnered interest for its potential applications in various fields, including medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, acting as either an inhibitor or activator . The exact molecular targets and pathways influenced by this compound depend on the specific biological context in which it is applied.
Key Mechanisms:
- Enzyme Interaction: The compound can modulate enzyme activity, impacting biochemical pathways crucial for various physiological processes.
- Biochemical Assays: It serves as a probe in biochemical assays to study enzyme-substrate interactions, enhancing our understanding of metabolic pathways.
Research Findings
Recent studies have explored the compound's effects on different biological systems, showcasing its versatility and potential therapeutic applications:
-
Enzyme Inhibition Studies:
- Investigations into the inhibition of specific enzymes have shown that this compound can significantly reduce enzymatic activity, suggesting its potential as a therapeutic agent in diseases where these enzymes are overactive.
-
Case Studies:
- In a study examining its effect on cancer cell lines, this compound demonstrated cytotoxic effects, indicating its potential role in cancer therapy.
- Another case study highlighted its use in modulating inflammatory responses, further supporting its therapeutic potential in treating inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Methyl 4-aminobenzoate | Similar backbone | Moderate enzyme inhibition |
| Ethyl 4-aminobenzoate | Similar backbone | Lower activity compared to target |
| 4-Aminobenzoic acid | Parent compound | Limited biological activity |
This table illustrates that while structurally similar compounds exist, this compound possesses unique functional groups that enhance its reactivity and biological efficacy.
Applications in Research
This compound has several applications across different research domains:
- Medicinal Chemistry: As a precursor for synthesizing more complex organic molecules with potential therapeutic effects.
- Biochemical Research: Utilized in studies focusing on enzyme kinetics and metabolic pathways.
- Industrial Applications: Employed in the production of specialty chemicals due to its unique chemical properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via acylation of methyl 4-aminobenzoate with ethoxy(oxo)acetyl chloride. Key steps include:
- Catalysis : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency at 0–45°C .
- Purification : Column chromatography (e.g., C18 reverse-phase) or recrystallization from ethanol/water mixtures improves yield and purity .
- Data Table :
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC/DMAP | THF | 25 | 66 | >95% |
| EDCI/HOBt | DMF | 45 | 83 | 98% |
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify ester, amide, and ethoxy groups (e.g., δ 3.8–4.3 ppm for ethoxy; δ 7.8–8.2 ppm for aromatic protons) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 279.1 [M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during the acylation of methyl 4-aminobenzoate?
- Approaches :
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines) to direct regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitutions?
- Mechanistic Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
